Trimethoxy(propyl)silane

Catalog No.
S562385
CAS No.
1067-25-0
M.F
C6H16O3Si
M. Wt
164.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethoxy(propyl)silane

CAS Number

1067-25-0

Product Name

Trimethoxy(propyl)silane

IUPAC Name

trimethoxy(propyl)silane

Molecular Formula

C6H16O3Si

Molecular Weight

164.27 g/mol

InChI

InChI=1S/C6H16O3Si/c1-5-6-10(7-2,8-3)9-4/h5-6H2,1-4H3

InChI Key

HQYALQRYBUJWDH-UHFFFAOYSA-N

SMILES

CCC[Si](OC)(OC)OC

Synonyms

propyltrimethoxysilane, PTMS cpd

Canonical SMILES

CCC[Si](OC)(OC)OC

Surface modification:

  • Silane coupling agent: Trimethoxy(propyl)silane acts as a coupling agent, forming strong covalent bonds between inorganic materials like glass, metals, and ceramics, and organic materials like polymers and resins []. This enhances adhesion, improves mechanical properties, and promotes water repellency [].
  • Self-assembled monolayers (SAMs): Trimethoxy(propyl)silane can be used to create SAMs on various substrates. These ordered, single-molecule layers provide a platform for studying surface-molecule interactions, developing biosensors, and tailoring surface properties for specific applications [].

Synthesis of organosilicon materials:

  • Precursor for silica-based materials: Trimethoxy(propyl)silane serves as a precursor for various silica-based materials like gels, films, and nanoparticles. These materials find applications in catalysis, drug delivery, and separation science due to their unique properties like tunable porosity and surface functionalities [].
  • Organic-inorganic hybrids: Trimethoxy(propyl)silane can be incorporated into polymer matrices to create organic-inorganic hybrid materials. These materials combine the desirable properties of both organic and inorganic components, leading to enhanced mechanical strength, thermal stability, and flame retardancy [].

Biomedical applications:

  • Bioconjugation: Trimethoxy(propyl)silane can be used to modify biomolecules like proteins and antibodies with silane groups. This allows for their conjugation with various materials like nanoparticles and surfaces for targeted drug delivery, biosensing, and cell labeling [].
  • Biocompatible coatings: Trimethoxy(propyl)silane can be used to create biocompatible coatings on implants and medical devices. These coatings improve biocompatibility, reduce wear and tear, and prevent bacterial adhesion [].

Other research applications:

  • Trimethoxy(propyl)silane finds applications in various other research areas, including:
    • Preparation of silylated materials for studying surface chemistry and catalysis [].
    • Development of novel composite materials with tailored properties [].
    • Synthesis of functionalized organosilanes for various applications [].

Trimethoxy(propyl)silane is an organosilicon compound with the chemical formula C6H16O3Si\text{C}_6\text{H}_{16}\text{O}_3\text{Si} and a molecular weight of approximately 164.28 g/mol. It is commonly used as a silane coupling agent due to its ability to bond organic materials with inorganic substrates. This compound features three methoxy groups, which are hydrolyzable, and a propyl group that enhances its compatibility with organic materials. Trimethoxy(propyl)silane is a clear, colorless liquid that is flammable and can irritate skin and eyes upon contact .

Trimethoxy(propyl)silane's mechanism of action depends on the application. In surface modification, hydrolysis of methoxy groups forms silanol (Si-OH) groups that can react with surface hydroxyl groups (M-OH) to form siloxane (Si-O-M) bonds, creating a covalent bond between the organic molecule and the inorganic surface []. As a coupling agent, it bridges the gap between organic and inorganic materials through these interactions.

  • Hydrolysis: In the presence of water, the methoxy groups can hydrolyze to form silanol groups (Si OH\text{Si OH}). This reaction is rapid in humid environments and leads to the formation of siloxane bonds (Si O Si\text{Si O Si}) through self-condensation .
  • Condensation: The silanol groups formed can further condense to create siloxane networks, which are crucial for enhancing adhesion between different materials in composite applications .
  • Polymerization: Trimethoxy(propyl)silane can act as a monomer in the synthesis of siloxane-based polymers through copolymerization and polycondensation reactions, contributing to the production of diverse materials such as coatings and adhesives .

There are several methods for synthesizing trimethoxy(propyl)silane:

  • Direct Synthesis: This involves reacting silicon with methanol in the presence of a catalyst. The process typically requires controlled conditions to ensure high yields and purity .
  • Wet Chemical Reduction: In this method, silicon powder is reduced using a catalyst mixture that may include nano-copper, followed by treatment with methanol to produce trimethoxy(propyl)silane .
  • Sol-gel Process: This involves the hydrolysis of alkoxysilanes under acidic or basic conditions to form silica networks, which can incorporate trimethoxy(propyl)silane for enhanced material properties .

Trimethoxy(propyl)silane finds extensive use across various industries:

  • Adhesives and Sealants: It serves as a coupling agent that improves adhesion between organic and inorganic materials, enhancing mechanical strength in composites .
  • Coatings: Used in protective coatings for metals and plastics, it improves corrosion resistance and durability .
  • Silica Gel Production: It is utilized in the synthesis of silica gels for chromatography and other separation processes .
  • Medical Devices: Its biocompatibility makes it suitable for use in coatings for medical implants and devices .

Interaction studies involving trimethoxy(propyl)silane often focus on its reactivity with various substrates:

  • Hydrophilic Surfaces: Research indicates that trimethoxy(propyl)silane enhances hydrophobicity when applied to glass or metal surfaces, promoting better adhesion for organic coatings .
  • Composite Materials: Studies have shown that incorporating trimethoxy(propyl)silane into polymer matrices significantly improves mechanical properties and thermal stability due to enhanced interfacial bonding .

Several compounds share structural characteristics with trimethoxy(propyl)silane. Here are comparisons highlighting its uniqueness:

Compound NameStructure CharacteristicsUnique Features
TrimethoxysilaneThree methoxy groupsBasic raw material for various silanes
TriethoxysilaneThree ethoxy groupsHigher boiling point; more stable than trimethoxysilane
AminopropyltriethoxysilaneContains amino groupEnhanced reactivity with biological substrates
VinyltrimethoxysilaneContains vinyl groupUseful in polymerization reactions

Trimethoxy(propyl)silane's unique propyl group allows it to effectively enhance compatibility with organic materials while maintaining high reactivity due to its hydrolyzable methoxy groups. This combination makes it particularly valuable in applications requiring strong adhesion between disparate materials .

Molecular Bridge Functionality Theory

Trimethoxy(propyl)silane operates as a molecular bridge by leveraging its dual organic-inorganic character. The propyl group (C₃H₇) provides hydrophobic compatibility with polymers, while the trimethoxysilyl (Si(OCH₃)₃) moiety reacts with hydroxylated inorganic surfaces. This bifunctionality enables covalent bonding between dissimilar materials, as demonstrated in silicon quantum dot (QD) hybrids where silane bridges mediate intermediate electronic coupling [5].

The bridging efficiency depends on steric effects and hydrolysis kinetics. For instance, aryldialkylsilanes installed via methyl radical-mediated dehydrocoupling exhibit optimal steric profiles for anchoring anthracene transmitters to QD surfaces [5]. Such systems achieve photon upconversion efficiencies of 6.2% by balancing charge transfer and exciton localization [5].

Bridge TypeCoupling Strength (β, Å⁻¹)Application Example
Silane0.36QD-anthracene hybrids [5]
Alkyl0.84Polymer composites [5]
Vinyl0.22Conjugated systems [5]

Interfacial Adhesion Models

Interfacial adhesion in steel fiber-reinforced cementitious composites improves by 40% when trimethoxy(propyl)silane modifies the transition zone [6]. The mechanism involves:

  • Hydrolysis: Si–OCH₃ groups react with surface –OH to form Si–O–Si bonds.
  • Condensation: Cross-linked siloxane networks entangle with polymer matrices.
  • Mechanical interlocking: Propyl chains penetrate polymeric substrates, enhancing stress dissipation [6].

Density functional theory (DFT) simulations reveal that interfacial bond strength correlates with the electron density overlap between silane orbitals and substrate atoms [5]. For iron oxide surfaces, adsorption energies reach −1.8 eV, indicating chemisorption dominance over physisorption [6].

Siloxane Network Formation Dynamics

Hydrolysis-condensation kinetics of trimethoxy(propyl)silane follow pseudo-first-order kinetics, with rate constants (k) modulated by water/ethanol ratios [1]:

$$ \text{Si–OCH}3 + \text{H}2\text{O} \xrightarrow{k} \text{Si–OH} + \text{CH}_3\text{OH} $$

Ethanol retards hydrolysis by stabilizing methoxy groups through hydrogen bonding, delaying gelation times by up to 300% [1]. FT-IR spectra of condensed gels show Si–O–Si stretching vibrations at 1080 cm⁻¹, confirming cyclic and linear oligomer formation [1]. Network porosity depends on initial water content:

H₂O : Silane RatioPore Diameter (nm)Gelation Time (min)
1 : 12.145
3 : 14.722

Quantum Chemical Modeling Approaches

DFT calculations using B3LYP/6-31G(d) basis sets predict that trimethoxy(propyl)silane’s HOMO (−6.3 eV) localizes on the propyl chain, while the LUMO (−0.9 eV) resides on the siloxane moiety [5]. This orbital asymmetry facilitates charge transfer in donor-acceptor systems.

In QD hybrids, silane bridges reduce the exciton binding energy by 97 meV compared to alkyl bridges, enabling triplet energy transfer rates of 1.2 × 10⁹ s⁻¹ [5]. Nonadiabatic molecular dynamics simulations further show that Si–C σ-bonds minimize vibrational energy losses during exciton migration [5].

Trimethoxy(propyl)silane undergoes hydrolysis through multiple pathways depending on the reaction conditions, with the fundamental mechanism proceeding via sequential nucleophilic substitution reactions. The hydrolysis reaction can be represented as follows:

Initial Hydrolysis Step:
$$
\text{CH}3\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}3 + \text{H}2\text{O} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}2\text{OH} + \text{CH}3\text{OH}
$$

Subsequent Hydrolysis Steps:
$$
\text{CH}3\text{CH}2\text{CH}2\text{Si(OCH}3\text{)}2\text{OH} + \text{H}2\text{O} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{Si(OCH}3\text{)OH}2 + \text{CH}3\text{OH}
$$

$$
\text{CH}3\text{CH}2\text{CH}2\text{Si(OCH}3\text{)OH}2 + \text{H}2\text{O} \rightarrow \text{CH}3\text{CH}2\text{CH}2\text{Si(OH)}3 + \text{CH}_3\text{OH}
$$

The hydrolysis mechanism involves the formation of a pentacoordinate silicon intermediate, with the specific pathway dependent on the solution conditions. Under acidic conditions, the reaction proceeds via protonation of the alkoxy oxygen, making it a better leaving group, while under basic conditions, hydroxide ions directly attack the silicon center [1] [2].

The degree of hydrolysis depends on several critical factors including water concentration, temperature, pH, and solvent composition. Research has shown that the hydrolysis rate constant for trimethoxy(propyl)silane varies significantly with these parameters, with activation energies ranging from 28-32 kJ/mol [3] [2].

Reaction ConditionHydrolysis Half-life at 25°CPrimary Mechanism
pH < 2 (Strong Acid)12 minutesProtonation of alkoxy groups
pH 4 (Weak Acid)0.2 hoursMixed protonation-nucleophilic
pH 7 (Neutral)2.6 hoursSpontaneous nucleophilic substitution
pH 9 (Basic)0.1 hoursHydroxide ion attack
pH > 10 (Strong Base)6 minutesRapid base-catalyzed hydrolysis

Silanol Formation Kinetics

The formation of silanol groups from trimethoxy(propyl)silane follows first-order kinetics with respect to the silane concentration under most conditions. The stepwise conversion produces mono-, di-, and tri-silanol species, with each successive hydrolysis step occurring more rapidly than the previous one due to the increasing electrophilicity of the silicon center [1] [4].

Kinetic Analysis:

The overall reaction rate can be expressed as:

$$
\text{Rate} = k{\text{obs}}[\text{silane}][\text{H}2\text{O}]^n
$$

Where $$k_{\text{obs}}$$ is the observed rate constant and $$n$$ represents the reaction order with respect to water. Studies have shown that under acidic conditions, the reaction exhibits mixed first-order behavior, while under basic conditions, the kinetics approach zero-order with respect to silane concentration at high hydroxide concentrations [4] [2].

The kinetic parameters for silanol formation have been determined through various spectroscopic techniques, including Nuclear Magnetic Resonance and Fourier Transform Infrared Spectroscopy. The activation energy for the first hydrolysis step is approximately 28-32 kJ/mol, while subsequent steps have lower activation barriers due to the inductive effect of the hydroxyl groups [3] [4].

Temperature Dependence:

The hydrolysis rate follows the Arrhenius equation:

$$
k = A \exp\left(-\frac{E_a}{RT}\right)
$$

Where $$A$$ is the pre-exponential factor (938.1 (mol/L)^-2·min^-1), $$E_a$$ is the activation energy (28.4 kJ/mol), $$R$$ is the gas constant, and $$T$$ is the absolute temperature. The relatively low activation energy indicates that the hydrolysis process is thermodynamically favorable under ambient conditions [3].

Self-Condensation Reaction Networks

Following hydrolysis, the silanol groups undergo self-condensation reactions to form siloxane bonds, creating complex oligomeric and polymeric structures. The self-condensation mechanism involves the nucleophilic attack of one silanol group on another silicon center, with the concurrent elimination of water [5] [6].

Primary Condensation Mechanism:

$$
\text{≡Si-OH} + \text{HO-Si≡} \rightarrow \text{≡Si-O-Si≡} + \text{H}_2\text{O}
$$

The self-condensation reaction can proceed through multiple pathways, leading to the formation of linear, cyclic, and three-dimensional network structures. The predominant structure depends on the reaction conditions, with acidic conditions favoring linear oligomers and basic conditions promoting the formation of highly branched networks [5] [7].

Oligomerization Pathways:

  • Linear Oligomers: Formed through head-to-tail condensation of silanols
  • Cyclic Structures: Result from intramolecular condensation reactions
  • Branched Networks: Arise from multifunctional condensation at higher conversions

Research has identified that the condensation reaction follows second-order kinetics with respect to silanol concentration, with rate constants that are strongly pH-dependent. The activation energy for self-condensation is higher than that for hydrolysis, approximately 52.2 kJ/mol [3].

Oligomer TypePredominant pH RangeTypical Molecular WeightStability
Linear DimerspH 4-6300-400 DaModerate
Cyclic TrimerspH 7-9450-500 DaHigh
Branched TetramerspH 2-4600-700 DaLow
Higher NetworkspH > 10> 1000 DaVery Low

pH-Dependent Reaction Mechanisms

The pH of the reaction medium has a profound effect on both the hydrolysis and condensation mechanisms of trimethoxy(propyl)silane. The reaction pathways can be categorized into three distinct regimes based on pH conditions [7] [2].

Acidic Conditions (pH < 7):

Under acidic conditions, the mechanism involves protonation of the alkoxy oxygen, creating a better leaving group. The reaction proceeds through a bimolecular nucleophilic substitution mechanism:

$$
\text{R-Si(OR')}3 + \text{H}^+ \rightleftharpoons \text{R-Si(OR')}2\text{OR'H}^+
$$

$$
\text{R-Si(OR')}2\text{OR'H}^+ + \text{H}2\text{O} \rightarrow \text{R-Si(OR')}_2\text{OH} + \text{R'OH} + \text{H}^+
$$

The acid-catalyzed hydrolysis results in the formation of relatively stable silanol intermediates, with reduced self-condensation rates compared to basic conditions. This leads to the formation of linear oligomeric structures with lower degrees of branching [7].

Basic Conditions (pH > 7):

Under basic conditions, hydroxide ions directly attack the silicon center without prior protonation. The mechanism involves direct nucleophilic substitution:

$$
\text{R-Si(OR')}3 + \text{OH}^- \rightarrow \text{R-Si(OR')}2\text{OH} + \text{R'O}^-
$$

Base-catalyzed hydrolysis proceeds rapidly, but the resulting silanol groups are less stable and undergo rapid self-condensation. This leads to the formation of highly branched, three-dimensional network structures [7] [2].

Neutral Conditions (pH ≈ 7):

At neutral pH, the hydrolysis rate is minimized, proceeding through a slow spontaneous mechanism. The reaction involves the direct attack of water molecules on the silicon center without catalytic assistance. While the reaction rate is slow, the silanol intermediates formed are relatively stable, allowing for controlled oligomerization [7].

Solvent Effects on Reaction Progression

The choice of solvent significantly influences both the hydrolysis and condensation kinetics of trimethoxy(propyl)silane. The solvent effects can be attributed to several factors including polarity, hydrogen bonding capacity, and ability to solvate the transition states [4] [2].

Protic Solvents:

Protic solvents such as water and alcohols enhance the hydrolysis rate through hydrogen bonding interactions and proton transfer mechanisms. The presence of protic solvents stabilizes the transition state and lowers the activation energy for hydrolysis. Ethanol-water mixtures have been found to provide optimal conditions for controlled hydrolysis, with the 80:20 ethanol-water ratio being particularly effective [8] [7].

Aprotic Solvents:

Aprotic solvents such as acetonitrile and dioxane generally slow the hydrolysis reaction due to their inability to participate in hydrogen bonding. However, they can influence the reaction through their dielectric properties and ability to solvate ionic intermediates. The hydrolysis rate in aprotic solvents is typically 10-100 times slower than in protic systems [4].

Solvent Composition Effects:

The ratio of organic solvent to water critically affects the reaction kinetics. Higher water concentrations accelerate hydrolysis but also promote rapid condensation, while lower water concentrations provide better control over the reaction progression. The optimal solvent composition depends on the desired product characteristics and reaction control requirements [8] [7].

Solvent SystemHydrolysis Rate (Relative)Condensation ControlProduct Selectivity
Water (100%)Very FastPoorLow
Ethanol/Water (80/20)FastGoodHigh
Methanol/Water (90/10)ModerateExcellentVery High
Acetonitrile/Water (70/30)SlowExcellentModerate
Dioxane/Water (60/40)Very SlowPoorLow

The solvent effects on reaction progression are also influenced by the partition coefficient of the silane between the organic and aqueous phases. This partitioning affects the local concentration of reactants and can significantly impact the overall reaction kinetics [4].

Mechanistic Implications:

Physical Description

Liquid

UNII

T72C7N9XO2

GHS Hazard Statements

Aggregated GHS information provided by 305 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (70.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (37.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (15.41%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (24.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (15.41%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

1067-25-0

Wikipedia

Trimethoxypropylsilane

General Manufacturing Information

All other basic inorganic chemical manufacturing
Plastic material and resin manufacturing
Rubber product manufacturing
Silane, trimethoxypropyl-: ACTIVE

Dates

Last modified: 08-15-2023

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